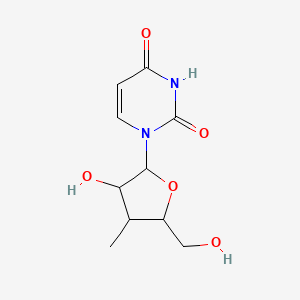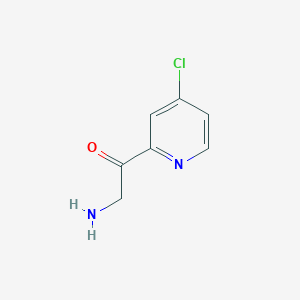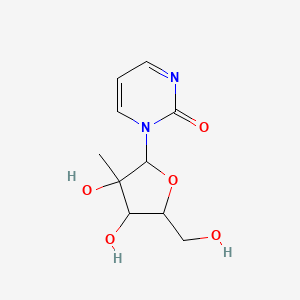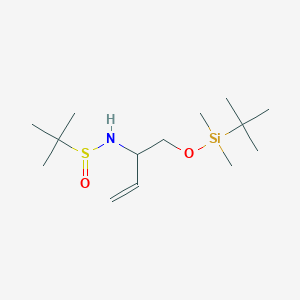
2,2-Dimethyl-1,3-dioxolane-4-butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,5-isopropylidene hexanonitrile is an organic compound characterized by its nitrile functional group and a unique isopropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-4,5-isopropylidene hexanonitrile can be synthesized through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with a cyanide source under controlled conditions. For instance, the reaction of 4,5-isopropylidene hexanone with sodium cyanide in the presence of a suitable catalyst can yield the desired nitrile compound. The reaction typically requires anhydrous conditions and may be carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-4,5-isopropylidene hexanonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,5-isopropylidene hexanonitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Commonly carried out with lithium aluminum hydride in anhydrous ether.
Substitution: Reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-4,5-isopropylidene hexanonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4,5-isopropylidene hexanonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanenitrile: A simpler nitrile compound with a straight-chain structure.
Isopropylidene derivatives: Compounds with similar isopropylidene groups but different functional groups.
Eigenschaften
CAS-Nummer |
132619-82-0 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanenitrile |
InChI |
InChI=1S/C9H15NO2/c1-9(2)11-7-8(12-9)5-3-4-6-10/h8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
WBUXGNPHKATBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CCCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)




![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)


![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
